molecular formula C10H18N2 B016831 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile CAS No. 67845-90-3

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile

Cat. No. B016831
CAS RN: 67845-90-3
M. Wt: 166.26 g/mol
InChI Key: DOKXGFDUBRWFCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that allow for the efficient construction of complex molecules from simpler precursors. For instance, a novel four-component stereoselective synthesis method has been reported for the construction of polysubstituted piperidines, demonstrating the versatility and creativity in synthesizing nitrogen-containing heterocycles (Vereshchagin et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile has been elucidated through various spectroscopic methods including NMR, MS, and X-ray diffraction. These studies reveal the intricate details of molecular geometry and electron distribution, which are crucial for understanding their reactivity and properties (Wu Feng, 2011).

Chemical Reactions and Properties

Compounds structurally related to 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile participate in a range of chemical reactions, showcasing their reactivity and potential applications in organic synthesis. For example, TEMPO-mediated catalytic oxidation reactions have been studied for their kinetics and efficiency in transforming alcohols into their corresponding carbonyl compounds, highlighting the role of such nitroxides in organic synthesis (Herath & Becker, 2008).

Physical Properties Analysis

The physical properties of these compounds, including melting points, boiling points, and solubilities, are critical for their application in different chemical processes. Such properties are often determined through experimental studies and contribute to the compound’s characterization and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile derivatives, such as reactivity towards various reagents, stability under different conditions, and participation in catalytic cycles, are foundational for their use in organic synthesis and material science. Studies have demonstrated the utility of related compounds in oxidative reactions, providing insights into their potential as oxidants or catalysts in organic transformations (Mercadante et al., 2013).

Scientific Research Applications

EPR Studies and Imaging Applications

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile derivatives, particularly nitroxides, are utilized in EPR for investigating cellular environments. A study by Babic et al. (2020) explored the aerobic transformation of tetraethyl-substituted cyclic nitroxides, demonstrating their potential in EPR and magnetic resonance imaging (MRI) due to enhanced stability against reduction, which is crucial for in vivo imaging applications. The rapid transformation of these nitroxides in the presence of rat liver microsomal fractions suggests complex interactions within biological systems, affecting their EPR signal characteristics and, consequently, their applicability in oximetry and imaging techniques (Babic, Orio, & Peyrot, 2020).

Catalytic Oxidation Processes

The compound and its derivatives have been investigated for their role in catalytic oxidation processes. Herath and Becker (2008) studied the TEMPO-mediated catalytic oxidation of benzyl alcohol in different solvents, providing insights into kinetic analyses that are essential for understanding the mechanism and improving the efficiency of oxidation reactions involving nitroxide radicals like 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile derivatives (Herath & Becker, 2008).

Polymer Chemistry

In polymer chemistry, derivatives of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile are used as stabilizers and in polymerization processes. For instance, the synthesis of star-shaped polystyrenes with glucose in the chain-end and core was achieved using TEMPO as a reactive agent. This application demonstrates the versatility of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile derivatives in designing functionalized polymers with potential biomedical applications (Kaga et al., 2004).

Safety And Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

2,2,6,6-tetramethylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKXGFDUBRWFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070695
Record name 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile

CAS RN

67845-90-3
Record name 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67845-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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